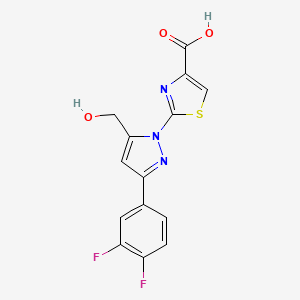![molecular formula C13H25NO B15278809 (8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B15278809.png)
(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Isopropyl-1-oxaspiro[45]decan-2-yl)methanamine is a spiro compound characterized by a unique structure that includes an oxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under controlled conditions to form the desired spiro compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
(8-propan-2-yl-1-oxaspiro[4.5]decan-2-yl)methanamine |
InChI |
InChI=1S/C13H25NO/c1-10(2)11-3-6-13(7-4-11)8-5-12(9-14)15-13/h10-12H,3-9,14H2,1-2H3 |
InChI Key |
XYMOFSWYKDXMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(CC1)CCC(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278727.png)
![Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B15278734.png)





![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)


![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)

![2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15278813.png)

